molecular formula C18H24ClN5O4S B2450030 N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide CAS No. 2034205-63-3

N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide

Cat. No. B2450030
CAS RN: 2034205-63-3
M. Wt: 441.93
InChI Key: YGFHDMAAPJSLCE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H24ClN5O4S and its molecular weight is 441.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Bol’but et al. (2014) discussed the synthesis of related pyrazole derivatives, highlighting the intricate chemical processes involved in creating such complex molecules Bol’but et al., 2014.
  • A study by McLaughlin et al. (2016) focused on the synthesis and analytical characterization of similar compounds, underscoring the importance of accurate identification in research chemicals McLaughlin et al., 2016.

Structural Analysis

  • Kumarasinghe et al. (2009) explored the structural analysis of pyrazole compounds, emphasizing the significance of regioisomer identification through spectroscopic techniques Kumarasinghe et al., 2009.
  • Daidone et al. (2014) reported on the unexpected synthesis of a pyrazole derivative, which also binds to the central benzodiazepine receptor, demonstrating the potential for diverse biological activities Daidone et al., 2014.

Potential Biological Activities

  • Gein et al. (2019) discussed the synthesis of pyrazole derivatives and their testing for analgesic, anti-inflammatory, and antimicrobial activities, suggesting potential therapeutic applications Gein et al., 2019.
  • Rai et al. (2009) synthesized a series of novel oxadiazoles based on the pyrazole core and evaluated their antibacterial activity, highlighting the antimicrobial potential of such compounds Rai et al., 2009.

Molecular Docking and Theoretical Studies

  • Viji et al. (2020) conducted spectroscopic and quantum chemical calculations on a pyrazole derivative, providing insight into its potential anticancer and antimicrobial activities Viji et al., 2020.
  • Shim et al. (2002) explored the molecular interaction of a pyrazole carboxamide with the CB1 cannabinoid receptor, highlighting the significance of such compounds in receptor binding studies Shim et al., 2002.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methoxyaniline in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide as a white solid." ] }

CAS RN

2034205-63-3

Molecular Formula

C18H24ClN5O4S

Molecular Weight

441.93

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide

InChI

InChI=1S/C18H24ClN5O4S/c1-12-17(13(2)22-21-12)29(26,27)24-8-4-7-23(9-10-24)18(25)20-15-11-14(19)5-6-16(15)28-3/h5-6,11H,4,7-10H2,1-3H3,(H,20,25)(H,21,22)

InChI Key

YGFHDMAAPJSLCE-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC

solubility

not available

Origin of Product

United States

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